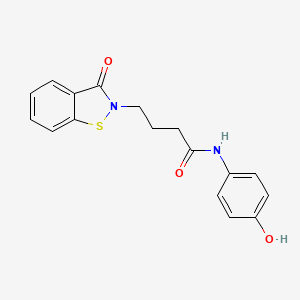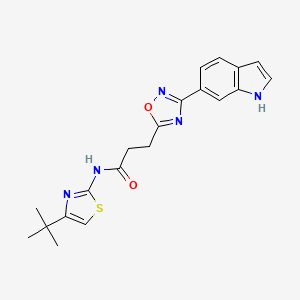
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide is a complex organic compound that integrates multiple functional groups, including an indole, oxadiazole, and thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thiazole Ring Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amidation, where the indole-oxadiazole intermediate is reacted with the thiazole derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques like recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、特にインドール環とチアゾール環で酸化反応を受ける可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて、オキサジアゾール環で実行できます。
置換: 求核置換反応は、ハロゲン化誘導体をアミンやチオールなどの求核剤で置換できるチアゾール環で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
カップリング試薬: アミド化反応のためのEDCI、DCC。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、インドール環の酸化は、インドール-2,3-ジオン誘導体の形成につながる可能性があり、一方、オキサジアゾール環の還元は、ヒドラジン誘導体の生成につながる可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学反応と機構を探求できます。
生物学
生物学的に、この化合物は、さまざまな細菌および真菌株の成長を阻害する抗菌剤としての可能性を示しています。また、炎症性メディエーターの活性を調節することにより、抗炎症作用を示します。
医学
医薬品研究では、3-(3-(1H-インドール-6-イル)-1,2,4-オキサジアゾール-5-イル)-N-(4-(tert-ブチル)チアゾール-2-イル)プロパンアミドは、その抗癌特性について調査されています。特定の分子標的に作用することにより、癌細胞のアポトーシスを誘導することがわかりました。
産業
産業的に、この化合物は、新しい医薬品や農薬の開発に使用できます。その多様な生物活性により、医薬品開発や作物保護のための貴重な候補となります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators.
Medicine
In medicinal research, 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for drug development and crop protection.
作用機序
3-(3-(1H-インドール-6-イル)-1,2,4-オキサジアゾール-5-イル)-N-(4-(tert-ブチル)チアゾール-2-イル)プロパンアミドの作用機序には、さまざまな分子標的との相互作用が含まれます。
インドール部分: インドール環は、酵素や受容体と相互作用して、その活性を調節できます。
オキサジアゾール環: この環は、生物学的マクロ分子と水素結合を形成し、その機能に影響を与える可能性があります。
チアゾール環: チアゾール環は、金属イオンをキレート化し、酵素活性を影響を与える可能性があります。
これらの相互作用は、炎症、微生物の増殖、癌細胞の増殖に関与するシグナル伝達経路の調節につながる可能性があります。
6. 類似化合物の比較
類似化合物
3-(1H-インドール-3-イル)-1,2,4-オキサジアゾール: チアゾール部分を欠いており、生物学的相互作用における汎用性が低下しています。
N-(4-(tert-ブチル)チアゾール-2-イル)アセトアミド: インドール環とオキサジアゾール環を欠いており、潜在的な生物活性は低下しています。
3-(1H-インドール-6-イル)-1,2,4-オキサジアゾール-5-カルボキサミド: 類似の構造ですが、異なる官能基を持つため、生物学的特性が異なります。
独自性
3-(3-(1H-インドール-6-イル)-1,2,4-オキサジアゾール-5-イル)-N-(4-(tert-ブチル)チアゾール-2-イル)プロパンアミドの独自性は、3つの異なる官能基の組み合わせにあります。それぞれの官能基は、その多様な生物活性に貢献しています。これは、さまざまな科学分野における研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)-1,2,4-oxadiazole: Lacks the thiazole moiety, making it less versatile in biological interactions.
N-(4-(tert-butyl)thiazol-2-yl)acetamide: Lacks the indole and oxadiazole rings, reducing its potential biological activities.
3-(1H-indol-6-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but different functional groups, leading to different biological properties.
Uniqueness
The uniqueness of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide lies in its combination of three distinct functional groups, each contributing to its diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C20H21N5O2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H21N5O2S/c1-20(2,3)15-11-28-19(22-15)23-16(26)6-7-17-24-18(25-27-17)13-5-4-12-8-9-21-14(12)10-13/h4-5,8-11,21H,6-7H2,1-3H3,(H,22,23,26) |
InChIキー |
UCYUMIMWBBRCAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11007173.png)
![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11007189.png)
![Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007193.png)
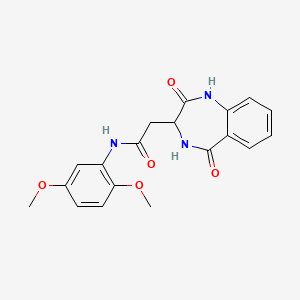
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11007199.png)
![2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11007202.png)
![2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11007203.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11007204.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007210.png)
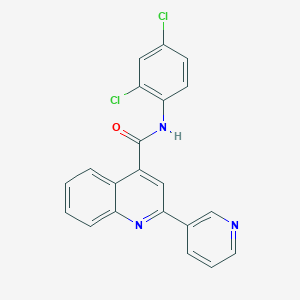
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11007227.png)
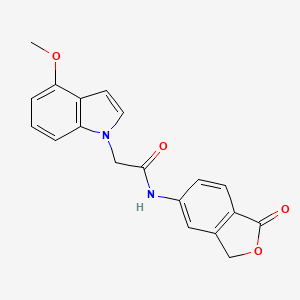
![6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid](/img/structure/B11007249.png)
